(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
Description
This compound is a bicyclic furopyrrole derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its stereochemistry (3Ar,6aR) is critical for its conformational stability and reactivity in peptide synthesis and solid-phase applications. The Fmoc group is widely used in organic chemistry for amine protection due to its orthogonality under basic conditions and ease of removal with piperidine. The fused furopyrrole scaffold provides rigidity, influencing its solubility and crystallinity.
Properties
IUPAC Name |
(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIEVPGNRSUIN-PEBXRYMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and research findings.
Structural Characteristics
This compound features a furo-pyrrole backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups allows for various chemical reactions that can enhance its biological activity.
Biological Activity Overview
Recent studies have indicated that derivatives of this compound may exhibit significant pharmacological properties. The following sections summarize key findings regarding its biological activity.
1. Anticancer Properties
Research has shown that compounds similar to This compound demonstrate activity against various cancer cell lines. For instance, a study reported that certain furo-pyrrole derivatives inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms .
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro assays indicated a reduction in pro-inflammatory cytokines when treated with related furo-pyrrole compounds . Further studies are required to elucidate the specific pathways involved.
3. Enzyme Inhibition
The structural characteristics of this compound allow it to interact with enzymes involved in metabolic pathways. For example, studies have indicated potential inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
Synthesis and Modification
The synthesis of This compound typically involves multi-step organic reactions:
- Fmoc Protection : The starting material undergoes reaction with Fmoc-Cl in the presence of a base like triethylamine.
- Purification : Techniques such as column chromatography are employed to purify the product.
- Deprotection : The Fmoc group can be removed using piperidine to yield the free amino acid.
These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of breast cancer cell proliferation | Cell viability assays on MCF-7 cells |
| Study 2 | Reduction of pro-inflammatory cytokines | ELISA assays on treated macrophages |
| Study 3 | Enzyme inhibition on COX and LOX | Enzymatic activity assays |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of bicyclic heterocycles with Fmoc or related protecting groups. Below is a comparative analysis with compounds from and :
Key Observations :
- Protecting Groups : The Fmoc group in the target compound enhances stability during peptide synthesis compared to benzyl or tert-butoxycarbonyl (Boc) groups in analogues .
- Solubility : The carboxylic acid moiety improves aqueous solubility relative to methoxy- or benzyl-substituted derivatives.
- Stereochemical Impact : The (3Ar,6aR) configuration likely reduces steric hindrance compared to (3aS,6aS) isomers, facilitating coupling reactions .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
